Enantiomeric Potency: S-(+)-Manidipine vs. R-(-)-Manidipine
S-(+)-Manidipine is approximately 30–80 times more potent than the R-(-)-enantiomer in antihypertensive action and radioligand binding assays [1]. Patch-clamp experiments further demonstrate that the S-enantiomer exhibits a faster onset of action and greater blockade of voltage-gated Ca2+ channels compared to the R-enantiomer [2].
| Evidence Dimension | Antihypertensive Potency (Relative) |
|---|---|
| Target Compound Data | S-(+)-Manidipine: Potency factor of 30–80 |
| Comparator Or Baseline | R-(-)-Manidipine: Reference potency (1×) |
| Quantified Difference | 30- to 80-fold higher potency for S-(+)-enantiomer |
| Conditions | Antihypertensive action in vivo; radioligand binding assay; patch-clamp electrophysiology in GH3 cells |
Why This Matters
The pronounced potency difference underscores the critical importance of enantiomeric purity in both pharmacological research and analytical reference standards; use of racemic or incorrect enantiomer material will yield unreliable and potentially non-compliant data.
- [1] NCATS Inxight Drugs. MANIDIPINE, (R)-. National Center for Advancing Translational Sciences (NCATS). View Source
- [2] Cataldi, M., et al. (1999). Effects of manidipine and nitrendipine enantiomers on the plateau phase of K+-induced intracellular Ca2+ increase in GH3 cells. European Journal of Pharmacology, 376(1-2), 169-178. View Source
